An In-Depth Technical Guide to the Chemical Properties of 1-Heptanol-d7
An In-Depth Technical Guide to the Chemical Properties of 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Heptanol-d7 is a deuterated form of the straight-chain primary alcohol, 1-Heptanol. In this isotopologue, seven hydrogen atoms on the terminal methyl and adjacent methylene groups have been replaced with deuterium. This isotopic labeling makes 1-Heptanol-d7 a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical behavior closely mirrors that of its non-deuterated counterpart, but its distinct mass allows for clear differentiation in analytical assays.
This technical guide provides a comprehensive overview of the known chemical properties of 1-Heptanol-d7, including its physical characteristics, and expected spectroscopic behavior. Where specific data for the deuterated form is not publicly available, information for the non-deuterated 1-Heptanol is provided as a close proxy, with clarifications on the expected isotopic effects.
Chemical and Physical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of 1-Heptanol-d7 compared to 1-Heptanol. While many physical properties are expected to be very similar, slight variations may exist due to the stronger C-D bond compared to the C-H bond.
Table 1: General and Physical Properties of 1-Heptanol-d7 and 1-Heptanol
| Property | 1-Heptanol-d7 | 1-Heptanol | Source |
| Molecular Formula | C₇H₉D₇O | C₇H₁₆O | MedChemExpress |
| Molecular Weight | 123.24 g/mol | 116.20 g/mol | MedChemExpress |
| Appearance | Colorless liquid | [1][2] | |
| Melting Point | -36 °C | [1][2] | |
| Boiling Point | 176 °C | [1][2] | |
| Density | 0.822 g/mL at 25 °C | [1][2] | |
| Refractive Index | n20/D 1.424 | [1][2] | |
| Solubility | Slightly soluble in water; soluble in ethanol and ether. | [3] | |
| Flash Point | 76 °C | [2] | |
| Autoignition Temperature | 350 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 1-Heptanol-d7. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of specific experimental NMR data for 1-Heptanol-d7 in available resources, a direct table of chemical shifts cannot be provided. However, the expected changes in the ¹H and ¹³C NMR spectra compared to 1-Heptanol can be predicted.
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¹H NMR: The signals corresponding to the protons on the deuterated carbons (C6 and C7) would be absent in the ¹H NMR spectrum of 1-Heptanol-d7. The remaining proton signals would be expected at chemical shifts very similar to those of 1-Heptanol.
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¹³C NMR: The carbon signals for the deuterated C6 and C7 positions would exhibit splitting due to coupling with deuterium (a triplet for -CD2- and a septet for -CD3, though these may be complex). The chemical shifts of these carbons would also be slightly shifted upfield compared to the non-deuterated analogue due to the isotopic effect.
Table 2: Predicted ¹H NMR Spectral Data for 1-Heptanol-d7 (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 | ~3.64 | t |
| H2 | ~1.57 | p |
| H3, H4, H5 | ~1.29 | m |
| OH | Variable | s |
Table 3: Predicted ¹³C NMR Spectral Data for 1-Heptanol-d7 (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~63.0 |
| C2 | ~32.8 |
| C3 | ~29.2 |
| C4 | ~25.8 |
| C5 | ~31.8 |
| C6 | Slightly upfield of 22.6, with C-D coupling |
| C7 | Slightly upfield of 14.1, with C-D coupling |
Note: The predicted chemical shifts are based on the known spectrum of 1-Heptanol and general principles of NMR spectroscopy of deuterated compounds. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of 1-Heptanol-d7. The molecular ion peak in the mass spectrum will be observed at m/z 123.24.
The fragmentation pattern of 1-Heptanol-d7 under electron ionization (EI) is expected to be similar to that of 1-Heptanol, with characteristic losses of small neutral molecules. However, the masses of the fragments containing the deuterated tail will be shifted accordingly.
Table 4: Predicted Key Mass Fragments for 1-Heptanol-d7
| Fragment Ion | Predicted m/z | Interpretation |
| [M]+• | 123 | Molecular Ion |
| [M - H₂O]+• | 105 | Loss of water |
| [M - C₃H₃D₄]+ | 76 | Alpha-cleavage |
| [C₂H₅O]+ | 45 | Fragment from the non-deuterated portion |
Experimental Protocols
Detailed experimental protocols for the analysis of deuterated alcohols are crucial for obtaining reliable and reproducible data.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of 1-Heptanol-d7 for structural confirmation and purity assessment.
Materials:
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1-Heptanol-d7 sample
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Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
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NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
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Prepare a sample by dissolving approximately 10-20 mg of 1-Heptanol-d7 in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
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Cap the NMR tube and gently invert to ensure complete mixing.
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Insert the sample into the NMR spectrometer.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a ¹H NMR spectrum. Typical parameters include:
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Pulse program: zg30
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Number of scans: 16
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Relaxation delay: 1.0 s
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Acquisition time: ~3-4 s
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Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
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Acquire a ¹³C NMR spectrum. Typical parameters include:
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Pulse program: zgpg30 (proton-decoupled)
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Number of scans: 1024 or more, depending on concentration
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Relaxation delay: 2.0 s
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Process the ¹³C NMR spectrum similarly and reference it to the CDCl₃ solvent peak at 77.16 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight, fragmentation pattern, and isotopic purity of 1-Heptanol-d7.
Materials:
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1-Heptanol-d7 sample
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High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
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GC-MS system with an electron ionization (EI) source
Procedure:
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Prepare a dilute solution of 1-Heptanol-d7 (e.g., 100 µg/mL) in the chosen solvent.
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Set up the GC-MS method:
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GC Conditions:
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Injector temperature: 250 °C
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
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Oven program: Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
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Carrier gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions:
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Ionization mode: Electron Ionization (EI) at 70 eV
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Source temperature: 230 °C
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Quadrupole temperature: 150 °C
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Scan range: m/z 30-200
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Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
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Acquire the data.
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Analyze the resulting chromatogram to determine the retention time of 1-Heptanol-d7 and the mass spectrum of the corresponding peak.
Signaling Pathways and Experimental Workflows
1-Heptanol-d7 is primarily used as a tool in analytical chemistry rather than a modulator of specific signaling pathways. Its main application is as an internal standard in quantitative mass spectrometry.
Use as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound with similar chemical properties to the analyte but a different mass. It is added in a known amount to both calibration standards and unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification. This corrects for variations in sample preparation, injection volume, and instrument response.
Caption: Workflow for quantitative analysis using 1-Heptanol-d7 as an internal standard.
Conclusion
1-Heptanol-d7 is a crucial analytical tool for researchers in chemistry and drug development. Its chemical properties are nearly identical to its non-deuterated analog, allowing it to serve as an excellent internal standard for quantitative mass spectrometry, effectively correcting for analytical variability. The distinct mass shift provided by the seven deuterium atoms ensures clear and unambiguous detection. While detailed experimental data for the deuterated form is not always readily available, the information provided in this guide, in conjunction with the data for 1-Heptanol, offers a solid foundation for its effective use in the laboratory. The provided experimental protocols offer a starting point for developing robust analytical methods for compounds where 1-Heptanol-d7 is an appropriate internal standard.
